3,4-dimethyl-N-(4-{[4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl]amino}phenyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of related compounds, namely pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives, has been achieved using two methods: a classical method using trimethylamine and a method using magnesium oxide nanoparticles . The structures of the synthetic derivatives were confirmed using FT-IR, 1H-NMR, and 13C-NMR spectra and elemental analysis .Scientific Research Applications
Antidepressant Properties
Research suggests that certain benzamide derivatives possess antidepressant activity. Investigating the effects of our compound on neurotransmitter systems (such as serotonin, dopamine, and norepinephrine) could reveal its potential as an antidepressant drug candidate .
Antiviral Activity
Given the structural features of this compound, it might inhibit viral replication. Researchers could explore its effectiveness against specific viruses, such as influenza A or other RNA viruses. Preliminary studies have shown promising results .
Antitumor Potential
The benzamide scaffold often exhibits antitumor properties. Investigate whether 3,4-dimethyl-N-(4-{[4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl]amino}phenyl)benzamide inhibits tumor cell growth. In vitro assays against cancer cell lines (e.g., glioma or hepatocellular carcinoma) would provide valuable insights .
Crystallography and Structural Studies
Finally, continue structural characterization efforts. Investigate its crystal structure, intermolecular interactions, and conformational flexibility using X-ray diffraction techniques .
Mechanism of Action
Target of Action
The primary target of this compound is believed to be tyrosine kinases . Tyrosine kinases are enzymes that can transfer a phosphate group from ATP to a protein in a cell. They play a significant role in the modulation of growth factor signals, which regulate cell proliferation, differentiation, and survival .
Mode of Action
The compound specifically binds to an inactive Abelson tyrosine kinase domain , a characteristic feature of certain genes . This binding is facilitated through numerous hydrogen bonds , hydrophobic C–H…π , and π…π interactions . The compound forms infinite H-bonded chains through its amide, amine, and pyrimidine groups .
Biochemical Pathways
The compound’s interaction with the tyrosine kinase domain affects the phosphatidylinositol-3 kinase (PI3K) signaling pathway . This pathway is crucial for cell proliferation and survival. The compound’s action on this pathway can lead to the modulation of several enzyme or transcription factor substrates, including GSK3β, FKHRL1, BAD, and mTOR .
Pharmacokinetics
Similar compounds have been observed to undergo metabolism in vivo, leading to rapid clearance and low oral bioavailability
Result of Action
The result of the compound’s action is the inhibition of the tyrosine kinase activity, which can lead to the suppression of cell proliferation and survival . This makes it a potential therapeutic agent for conditions characterized by unregulated cell growth, such as leukemia .
properties
IUPAC Name |
3,4-dimethyl-N-[4-[(4-methyl-6-piperidin-1-ylpyrimidin-2-yl)amino]phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29N5O/c1-17-7-8-20(15-18(17)2)24(31)27-21-9-11-22(12-10-21)28-25-26-19(3)16-23(29-25)30-13-5-4-6-14-30/h7-12,15-16H,4-6,13-14H2,1-3H3,(H,27,31)(H,26,28,29) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJABKYJXZJXVKV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)NC3=NC(=CC(=N3)N4CCCCC4)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-dimethyl-N-(4-{[4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl]amino}phenyl)benzamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.